molecular formula C13H14N2O B555788 L-Alanine 2-naphthylamide CAS No. 720-82-1

L-Alanine 2-naphthylamide

Cat. No.: B555788
CAS No.: 720-82-1
M. Wt: 214.26 g/mol
InChI Key: RQHPADKWNYTHOH-VIFPVBQESA-N
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Description

L-Alanine 2-naphthylamide is an L-alanine derivative that is the amide obtained by formal condensation of the carboxy group of L-alanine with the amino group of 2-naphthylamine .


Molecular Structure Analysis

The this compound molecule contains a total of 31 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical and Chemical Properties Analysis

This compound is a powder that is soluble in ethanol at a concentration of 50 mg/mL. It is recommended to be stored at temperatures between 2-8°C .

Scientific Research Applications

Enzyme Inhibition and Kinetics

L-Alanine 2-naphthylamide (L-Ala-β-naphthylamide) is significant in the study of enzyme inhibition and kinetics. Garner and Behal (1975) found that human liver alanine aminopeptidase is inhibited by L-amino acids with hydrophobic side chains. The study demonstrated noncompetitive inhibition of hydrolysis of L-Ala-β-naphthylamide, indicating the importance of this compound in understanding enzyme behavior (Garner & Behal, 1975).

Aminopeptidase Studies

In 1983, Vanha-Perttula and Jauhiainen explored aminopeptidases in the rat prostatic complex and seminal vesicles using substrates like L-Ala-β-naphthylamide. This research highlights the role of L-Ala-β-naphthylamide in distinguishing enzyme activities and properties in various tissues (Vanha-Perttula & Jauhiainen, 1983).

Diagnostic Applications

Peters, Schneider, and Haschen (1972) developed a method for determining L-alanyl-peptide hydrolase in urine, using L-Alanine-(3-naphthylamide as the substrate. This study demonstrates the diagnostic potential of L-Ala-β-naphthylamide in detecting specific enzymes in biological fluids (Peters, Schneider, & Haschen, 1972).

Characterization of Enzymatic Properties

Tsushima et al. (1990) characterized an alanine aminopeptidase from human serum, where L-Ala-β-naphthylamide was crucial for understanding the enzyme's specificity and kinetic properties. This illustrates how L-Ala-β-naphthylamide can be instrumental in enzyme characterization (Tsushima et al., 1990).

Identification of Bacterial Species

Clark and McLaughlin (1997) used L-Ala-β-naphthylamide in developing simple color tests to differentiate Listeria monocytogenes from other Listeria species. This research underscores the application of L-Ala-β-naphthylamide in microbiology for species identification (Clark & McLaughlin, 1997).

Mechanism of Action

Target of Action

L-Alanine 2-naphthylamide, also known as H-ALA-BETANA, primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play crucial roles in protein degradation and regulation of biological processes.

Mode of Action

H-ALA-BETANA interacts with its targets, AAP and APN, by serving as a substrate for these enzymes . The compound is recognized and bound by the active sites of these enzymes, leading to its degradation and the release of specific products.

Biochemical Pathways

The degradation of H-ALA-BETANA by these enzymes could influence the levels of other proteins and peptides in the cell, potentially affecting various cellular processes .

Pharmacokinetics

Its metabolism likely involves enzymatic degradation by AAP and APN, and its excretion could occur through renal or hepatic routes .

Result of Action

The molecular and cellular effects of H-ALA-BETANA’s action are primarily related to its role as a substrate for AAP and APN. By serving as a substrate for these enzymes, H-ALA-BETANA can influence their activity and potentially affect the levels of other proteins and peptides in the cell .

Action Environment

The action, efficacy, and stability of H-ALA-BETANA can be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the activity of AAP and APN, thereby influencing the degradation of H-ALA-BETANA. Additionally, the presence of other molecules could compete with H-ALA-BETANA for binding to these enzymes, potentially affecting its efficacy .

Safety and Hazards

While specific safety and hazard information for L-Alanine 2-naphthylamide is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in dust, washing hands before breaks and immediately after handling the product, minimizing dust generation and accumulation, and storing in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

L-Alanine 2-naphthylamide plays a significant role in biochemical reactions. It has been used to determine the activity of alanine aminopeptidase (AAP) in blood samples . It may also be used as a fluorescent substrate to assay neutral aminopeptidase (APN) activity in cultured human and mouse chondrocytes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for aminopeptidases. By interacting with these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes such as AAP and APN . These interactions can lead to changes in enzyme activity and, consequently, alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Its role as a substrate for aminopeptidases suggests that its effects may be influenced by the stability and activity of these enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways related to aminopeptidase activity . It interacts with enzymes such as AAP and APN, which can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with aminopeptidases

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the aminopeptidases with which it interacts

Properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHPADKWNYTHOH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313920
Record name Alanine β-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-82-1
Record name Alanine β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine β-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(2-naphthyl)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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